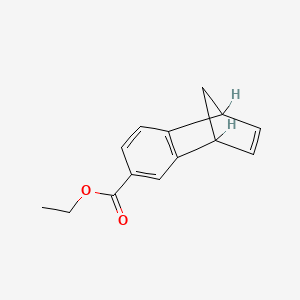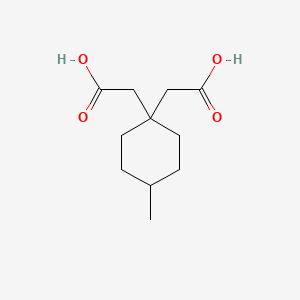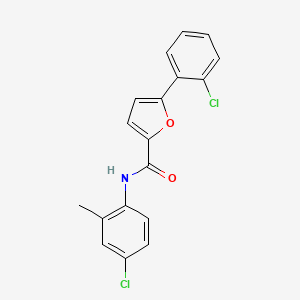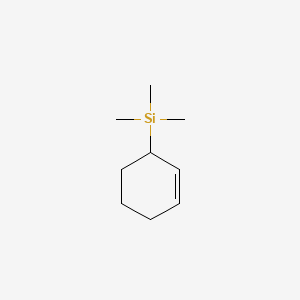
Silane, 2-cyclohexen-1-yltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Silane, 2-cyclohexén-1-yltriméthyl- est un composé organosilicié de formule moléculaire C9H18Si. Il est caractérisé par un cycle cyclohexène lié à un groupe triméthylsilyle. Ce composé fait partie d'une classe plus large d'organosilanes, connus pour leur polyvalence dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Silane, 2-cyclohexén-1-yltriméthyl- implique généralement l'hydrosilylation du 2-cyclohexén-1-yl avec le triméthylsilane. Cette réaction est catalysée par des complexes de métaux de transition, tels que des catalyseurs au platine ou au rhodium, dans des conditions douces. La réaction se déroule par l'addition de la liaison Si-H sur la double liaison du cycle cyclohexène.
Méthodes de production industrielle : Dans un contexte industriel, la production de Silane, 2-cyclohexén-1-yltriméthyl- suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent l'utilisation de matières premières et de catalyseurs de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : Le Silane, 2-cyclohexén-1-yltriméthyl- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes.
Réduction : Il peut participer à des réactions de réduction, souvent facilitées par des initiateurs radicalaires.
Substitution : Le groupe triméthylsilyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des initiateurs radicalaires tels que l'azobisisobutyronitrile (AIBN) sont utilisés.
Substitution : Des nucléophiles comme les halogénures ou les alcoolates sont utilisés en milieu basique.
Principaux produits :
Oxydation : Silanols et siloxanes.
Réduction : Dérivés de silane réduits.
Substitution : Silanes fonctionnalisés avec divers substituants.
4. Applications de la recherche scientifique
Le Silane, 2-cyclohexén-1-yltriméthyl- a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de composés organosiliciés plus complexes. Sa réactivité le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie : Le composé est étudié pour son potentiel de modification des biomolécules et des surfaces, améliorant leurs propriétés pour diverses applications biologiques.
Médecine : Des recherches sont en cours sur son utilisation dans les systèmes d'administration de médicaments et comme composant dans les dispositifs médicaux en raison de sa biocompatibilité.
Industrie : Il est utilisé dans la production de revêtements, d'adhésifs et de mastics, où sa capacité à former des liaisons solides avec divers substrats est avantageuse.
5. Mécanisme d'action
Le mécanisme par lequel le Silane, 2-cyclohexén-1-yltriméthyl- exerce ses effets implique la formation de liaisons silicium-carbone. Le groupe triméthylsilyle peut stabiliser les intermédiaires réactifs, facilitant diverses transformations chimiques. Le composé peut interagir avec des cibles moléculaires par l'intermédiaire de son atome de silicium, qui peut former des liaisons avec l'oxygène, l'azote et d'autres éléments, influençant les voies impliquées dans ses réactions.
Composés similaires :
- 1-Cyclododécén-1-yl(triméthyl)silane
- Triméthyl(6-méthyl-1-cyclohexén-1-yl)silane
- Triméthyl(6-phényl-1-cyclohexén-1-yl)silane
- Triméthyl(3-phényl-2-cyclohexén-1-yl)silane
Comparaison : Le Silane, 2-cyclohexén-1-yltriméthyl- est unique en raison de sa structure spécifique, qui confère une réactivité et une stabilité distinctes. Comparé à ses analogues, il offre un équilibre entre la réactivité et la stabilité, le rendant adapté à un large éventail d'applications. Son cycle cyclohexène fournit des effets stériques et électroniques supplémentaires, influençant son comportement dans les réactions chimiques.
Applications De Recherche Scientifique
Silane, 2-cyclohexen-1-yltrimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces, enhancing their properties for various biological applications.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mécanisme D'action
The mechanism by which Silane, 2-cyclohexen-1-yltrimethyl- exerts its effects involves the formation of silicon-carbon bonds. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and other elements, influencing the pathways involved in its reactions.
Comparaison Avec Des Composés Similaires
- 1-Cyclododecen-1-yl(trimethyl)silane
- Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
- Trimethyl(6-phenyl-1-cyclohexen-1-yl)silane
- Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
Comparison: Silane, 2-cyclohexen-1-yltrimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its cyclohexene ring provides additional steric and electronic effects, influencing its behavior in chemical reactions.
Propriétés
Numéro CAS |
40934-71-2 |
|---|---|
Formule moléculaire |
C9H18Si |
Poids moléculaire |
154.32 g/mol |
Nom IUPAC |
cyclohex-2-en-1-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |
Clé InChI |
FCACYTOEWPLUEG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B11942024.png)

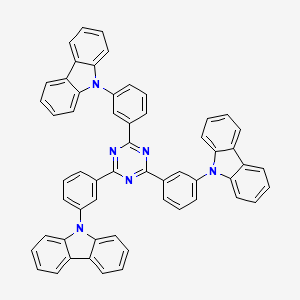
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
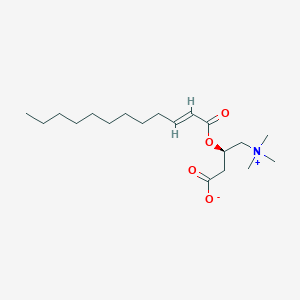
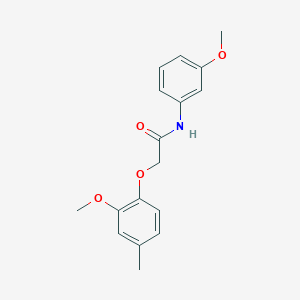
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
